![molecular formula C21H17ClN4O3 B2513543 N-(2-氯-5-{6-甲氧基咪唑并[1,2-b]哒嗪-2-基}苯基)-2-甲氧基苯甲酰胺 CAS No. 946323-69-9](/img/structure/B2513543.png)
N-(2-氯-5-{6-甲氧基咪唑并[1,2-b]哒嗪-2-基}苯基)-2-甲氧基苯甲酰胺
货号 B2513543
CAS 编号:
946323-69-9
分子量: 408.84
InChI 键: JOYSWQJSHDMIAM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in 2003 by Pfizer, and has since been investigated for its potential use in treating various autoimmune diseases.
科学研究应用
- Src/Abl Kinase Inhibition : Imidazole-containing compounds, including derivatives of N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide, have been investigated as effective inhibitors of Src and Abl kinases. These kinases play crucial roles in cell signaling pathways and are implicated in cancer progression. The compound’s ability to inhibit these kinases may have therapeutic implications for both hematological malignancies (such as chronic myeloid leukemia) and solid tumors .
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits excellent antiproliferative activity against various cancer cell lines, including both blood cancers and solid tumors. Its potency suggests potential as an anticancer agent .
- Crystal Structure Determination : Researchers have elucidated the crystal structure of N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide. The compound crystallizes in a monoclinic space group, with specific unit cell parameters. Such structural information is valuable for understanding its interactions with biological targets and guiding drug design .
- Targeting Specific Binding Sites : The compound’s unique structure, including the imidazole moiety, provides opportunities for rational drug design. Researchers can explore modifications to enhance binding affinity, selectivity, and pharmacokinetic properties. Computational studies can predict binding modes and guide further optimization .
- Preclinical Studies : In animal models (e.g., K562 xenograft model for chronic myeloid leukemia), N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide has demonstrated oral bioavailability and significant tumor regression at multiple dose levels. Importantly, toxicity remains low, making it a promising candidate for further development .
- Reaction Details : The compound is synthesized by reacting 6-chloro-2-methyl-2H-indazol-5-amine with acetic acid under reflux conditions. Purification involves flash column chromatography, leading to the formation of colorless block crystals. Understanding the synthetic route aids in scalability and production .
Kinase Inhibition and Anticancer Potential
Antiproliferative Activity
Crystallography and Structural Insights
Drug Design and Optimization
Oral Bioavailability and Toxicity Profile
Synthetic Pathway and Preparation
属性
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-18-6-4-3-5-14(18)21(27)24-16-11-13(7-8-15(16)22)17-12-26-19(23-17)9-10-20(25-26)29-2/h3-12H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYSWQJSHDMIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看